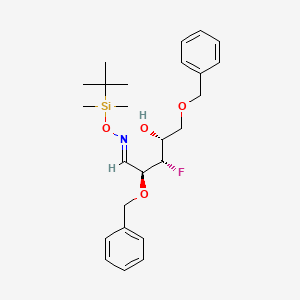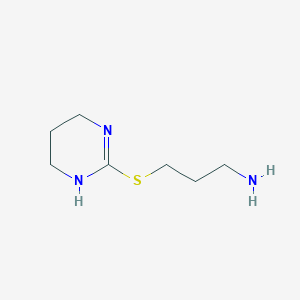
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine is a chemical compound with the molecular formula C7H16N3S It is characterized by the presence of a tetrahydropyrimidine ring attached to a propylamine group via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine typically involves the reaction of 2-mercapto-1,4,5,6-tetrahydropyrimidine with 3-bromopropylamine hydrobromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl halides; reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines
Substitution: Substituted amines, amides
Scientific Research Applications
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-acetic acid
- (1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-ethanol
Uniqueness
3-(1,4,5,6-Tetrahydro-pyrimidin-2-ylsulfanyl)-propylamine is unique due to its specific structural features, such as the propylamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C7H15N3S |
|---|---|
Molecular Weight |
173.28 g/mol |
IUPAC Name |
3-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C7H15N3S/c8-3-1-6-11-7-9-4-2-5-10-7/h1-6,8H2,(H,9,10) |
InChI Key |
YPCOJUAVYIGETB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=NC1)SCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


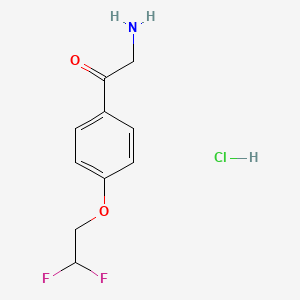
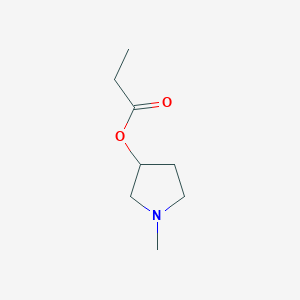
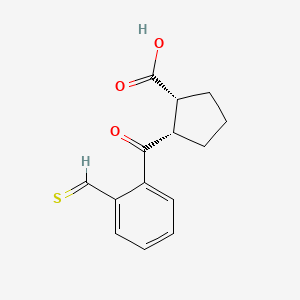
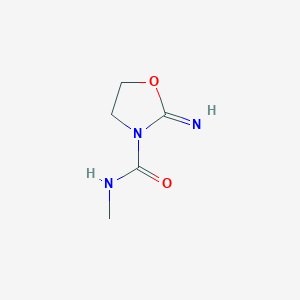

![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
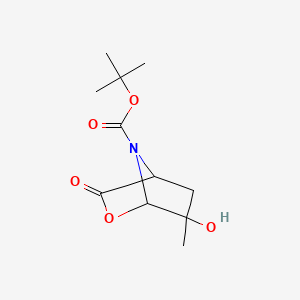
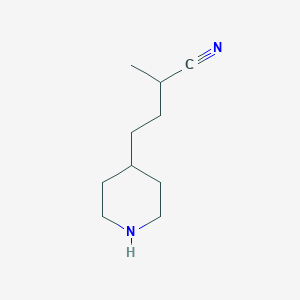
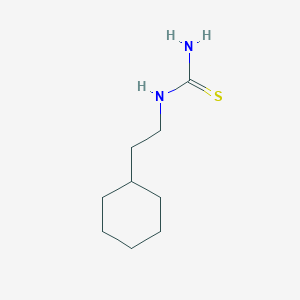

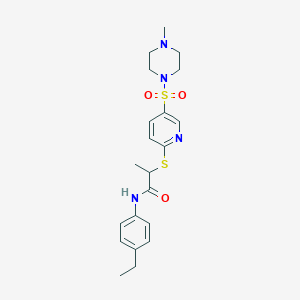
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
